molecular formula C16H16N2O2S B2489875 (1-Tosyl-1H-indol-4-YL)methanamine CAS No. 1145678-74-5

(1-Tosyl-1H-indol-4-YL)methanamine

Cat. No. B2489875
CAS RN: 1145678-74-5
M. Wt: 300.38
InChI Key: JHRFJDRMDHBZPF-UHFFFAOYSA-N
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Description

“(1-Tosyl-1H-indol-4-YL)methanamine” is a chemical compound with the molecular formula C16H16N2O2S . It has a molecular weight of 300.38 .


Synthesis Analysis

The synthesis of “(1-Tosyl-1H-indol-4-YL)methanamine” involves a reaction with ammonia and hydrogen in methanol at 20℃ for 6 hours . Another method involves the use of ammonium chloride and zinc in ethanol .


Molecular Structure Analysis

The InChI code for “(1-Tosyl-1H-indol-4-YL)methanamine” is 1S/C16H16N2O2S/c1-12-5-7-14 (8-6-12)21 (19,20)18-10-9-15-13 (11-17)3-2-4-16 (15)18/h2-10H,11,17H2,1H3 .


Physical And Chemical Properties Analysis

“(1-Tosyl-1H-indol-4-YL)methanamine” is a light-yellow to yellow powder or crystals . It has a molecular weight of 300.38 and a molecular formula of C16H16N2O2S . It’s recommended to be stored in a dark place, in an inert atmosphere, at 2-8°C .

Safety and Hazards

“(1-Tosyl-1H-indol-4-YL)methanamine” is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

[1-(4-methylphenyl)sulfonylindol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-12-5-7-14(8-6-12)21(19,20)18-10-9-15-13(11-17)3-2-4-16(15)18/h2-10H,11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRFJDRMDHBZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Tosyl-1H-indol-4-YL)methanamine

Synthesis routes and methods I

Procedure details

A mixture of 1-tosyl-1H-indole-4-carbonitrile (0.5 g, 1.69 mmol), 5% NH3 in methanol (5.0 mL) and Raney Nickel (0.2 g) in methanol (15.0 ml) was hydrogenated at 5 Torr for 6 h at rt. After completion of the reaction, the Raney Nickel was filtered off through a pad of celite under vacuum and washed with methanol (5×2 mL). The combined filtrates were evaporated to dryness under reduced pressure. The residue was washed with 10% diethyl ether in pentane to yield the title compound as a white solid (0.45 g, 78%). [1H-NMR (CDCl3, 300 MHz): δ 7.72-7.59 (m, 3H), 7.44-7.52 (m, 1H), 7.33-6.72 (m, 5H), 4.12-4.01 (m, 2H), 2.27 (s, 3H)].
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

To a solution of 44 (620 mg, 2 mmol) in EtOH (15 mL) was added zinc powder (320 mg, 5.0 mmol) and NH4Cl (0.53 g, 10 mmol). The reaction mixture was heated at reflux overnight, filtered and the filtrate was concentrated to dryness. The residue was diluted with DCM (100 mL) and water (20 mL). The organic layer was separated, dried (MgSO4), filtered and concentrated to afford 600 mg (100%) of (1-tosyl-1H-indol-4-yl)methanamine (46) as yellow syrup: MS (ESI) m/z=284.1 [M−15]+.
Name
44
Quantity
620 mg
Type
reactant
Reaction Step One
Name
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
320 mg
Type
catalyst
Reaction Step One

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